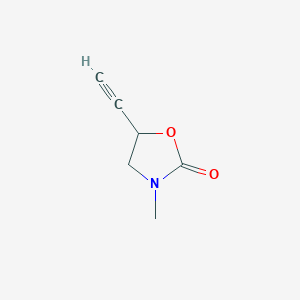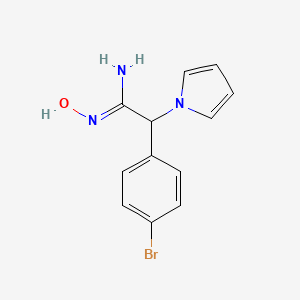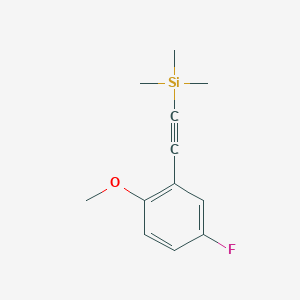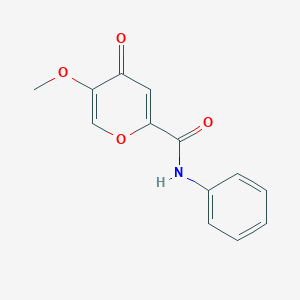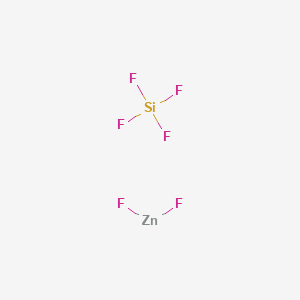
Difluorozinc;tetrafluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used as a hardener for concrete, a mothproofing agent for textiles, a glaze for glass and ceramics, and a plaster additive . This compound is recognized for its versatility and wide range of applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions
Zinc silicofluoride can be synthesized by reacting zinc oxide or zinc carbonate with hydrofluorosilicic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
ZnO+H2SiF6→ZnSiF6+H2O
Industrial Production Methods
In industrial settings, zinc silicofluoride is produced by dissolving zinc oxide or zinc carbonate in hydrofluorosilicic acid. The solution is then evaporated to obtain the crystalline form of zinc silicofluoride. This method ensures high purity and yield of the compound .
化学反応の分析
Types of Reactions
Zinc silicofluoride primarily undergoes hydrolysis and redox reactions. It has weak oxidizing or reducing powers, but redox reactions can still occur .
Common Reagents and Conditions
Hydrolysis: Zinc silicofluoride can be hydrolyzed in the presence of water to form zinc hydroxide and silicic acid.
Redox Reactions: Although it has weak oxidizing or reducing powers, zinc silicofluoride can participate in redox reactions under specific conditions.
Major Products Formed
Hydrolysis: The hydrolysis of zinc silicofluoride results in the formation of zinc hydroxide and silicic acid.
Redox Reactions: Depending on the specific conditions and reagents used, various products can be formed through redox reactions involving zinc silicofluoride.
科学的研究の応用
Zinc silicofluoride has numerous applications in scientific research and industry:
Biology and Medicine: While specific applications in biology and medicine are limited, its role as a mothproofing agent for textiles indirectly benefits public health by reducing the spread of pests.
Industry: Zinc silicofluoride is widely used as a hardener for concrete, a glaze for glass and ceramics, and a plaster additive.
作用機序
Zinc silicofluoride exerts its effects primarily through its chemical interactions with other substances. When used as a hardener for concrete, it reacts with the components of the concrete mixture to form a more durable and resistant material. In mothproofing, it interacts with the fibers of textiles to create a protective barrier against pests .
類似化合物との比較
Similar Compounds
Zinc Fluoride (ZnF₂): Zinc fluoride is another zinc-based compound with similar applications in industry.
Zinc Fluorosilicate: This compound is often used interchangeably with zinc silicofluoride and has similar properties and applications.
Uniqueness
Zinc silicofluoride is unique due to its combination of zinc and silicofluoride ions, which impart specific properties such as enhanced durability in concrete and effectiveness as a mothproofing agent. Its versatility and wide range of applications make it a valuable compound in various industries .
特性
分子式 |
F6SiZn |
|---|---|
分子量 |
207.5 g/mol |
IUPAC名 |
difluorozinc;tetrafluorosilane |
InChI |
InChI=1S/F4Si.2FH.Zn/c1-5(2,3)4;;;/h;2*1H;/q;;;+2/p-2 |
InChIキー |
WHTCETABRQYYES-UHFFFAOYSA-L |
正規SMILES |
F[Si](F)(F)F.F[Zn]F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



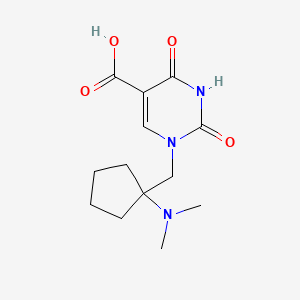
![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
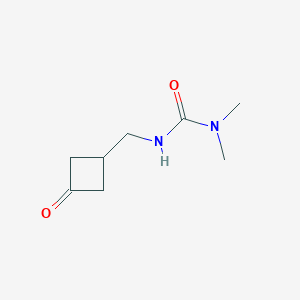
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
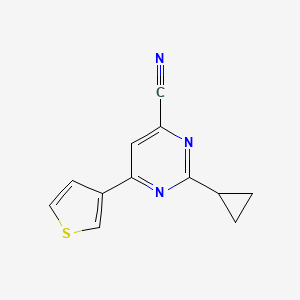
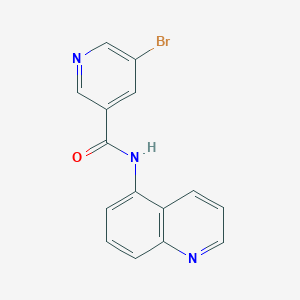
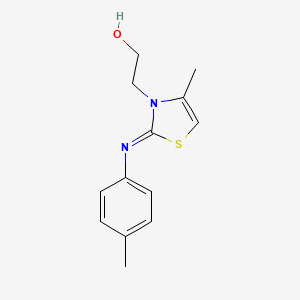
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
